Pyrimido[1,6-a]benzimidazole
説明
Pyrimido[1,6-a]benzimidazole is a polycyclic heterocyclic compound featuring a fused pyrimidine and benzimidazole scaffold. This structure confers unique electronic and steric properties, making it a promising candidate for pharmacological applications. Sondhi et al. pioneered the synthesis of its derivatives via reactions of ketoisothiocyanates with mono- and diamines, leading to compounds with notable anti-inflammatory (5–46% inhibition at 50 mg/kg), analgesic, and antiamoebic activities (e.g., compound 69g, IC50 = 1.82 μM against Entamoeba histolytica) . The compound 24a demonstrated 46% anti-inflammatory activity in a carrageenin-induced paw edema model, comparable to ibuprofen (51%) . However, antiviral studies against HIV showed low efficacy .
特性
CAS番号 |
4745-92-0 |
|---|---|
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC名 |
pyrimido[1,6-a]benzimidazole |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-10-5-6-11-7-13(9)10/h1-7H |
InChIキー |
WSTSOUOPIHOQCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C=NC=C3 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Pyrimido[1,2-a]benzimidazole
- Structural Differences : The pyrimidine ring is fused at the 1,2-position of benzimidazole instead of 1,6, altering electronic distribution and steric accessibility.
- Biological Activities : Pyrimido[1,2-a]benzimidazoles exhibit antiviral and antibacterial properties due to structural similarities with azolo[1,5-a]pyrimidines. For example, derivatives targeting bacterial DNA gyrase showed MIC values of 2–8 μg/mL against Staphylococcus aureus .
- Synthesis: Synthesized via multicomponent reactions or aminobenzimidazole derivatization, contrasting with the ketoisothiocyanate-based methods for 1,6-a derivatives .
Azolo[1,5-a]pyrimidines
- Structural Similarities : Share a pyrimidine core but lack the benzimidazole moiety.
- Activities: Known for broad-spectrum antiviral activity (e.g., inhibition of hepatitis C virus NS5B polymerase) and anticancer properties (IC50 = 0.8–5.2 μM against MCF-7 cells) .
- Key Difference : Pyrimido[1,6-a]benzimidazole derivatives prioritize anti-inflammatory/antiparasitic effects, whereas azolo-pyrimidines excel in antiviral applications.
Imidazo[1,2-a]pyrimidines
- Structure : Combines imidazole and pyrimidine rings without benzimidazole fusion.
- Activities : Demonstrated anticonvulsant effects (ED50 = 12 mg/kg in maximal electroshock tests) and antitubercular activity (MIC = 0.5 μg/mL against M. tuberculosis) .
- Synthesis : Typically prepared via cyclocondensation, differing from the thiourea intermediates used for 1,6-a derivatives .
Triazolo-Pyrimido-Benzimidazoles
- Structure : Incorporates a triazole ring into the this compound system (e.g., [1,2,3]triazolo-[4',5':4,5]this compound).
- Activities : Preliminary studies suggest enhanced kinase inhibition (CDK-1 inhibition at 10 nM) compared to parent compounds .
- Synthesis : Requires multistep heterocyclization, including azide-alkyne click chemistry, which is more complex than Sondhi’s methods .
Data Tables
Research Findings and Mechanistic Insights
- Anti-inflammatory Mechanism : Pyrimido[1,6-a]benzimidazoles likely inhibit COX-2 and TNF-α pathways, similar to ibuprofen but with reduced gastrointestinal toxicity .
- Antimicrobial Selectivity : Thiopyrimidine derivatives (e.g., 73 , 75 ) disrupt microbial membrane integrity via thiol interactions, explaining their potency against protozoa .
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -NO2) enhance antiamoebic activity. Methyl substituents improve metabolic stability but reduce solubility .
Q & A
Q. What are the common synthetic routes for pyrimido[1,6-a]benzimidazole derivatives?
this compound derivatives are synthesized via:
- One-pot multicomponent reactions : Combining acetoacetamide, aromatic aldehydes, and 2-aminobenzimidazole under reflux conditions yields high-purity products (e.g., compounds 4a–j ) with yields up to 85%. This method avoids tedious purification steps .
- Heterocyclization with carbon disulfide : Reacting 2-(1H-benzimidazol-2-yl)ethan-1-amine with CS₂ in a basic medium forms partially hydrogenated thione intermediates, which are modified via S-methylation or hydrazide cyclization to generate polynuclear systems like [1,2,4]triazolo-pyrimido[1,6-a]benzimidazoles .
- Schiff base trapping : Thermally generated acyl(quinoxalin-2-yl)ketenes are trapped by Schiff bases under solvent-free conditions to synthesize pyrimido[1,6-a]quinoxalines, a structurally related scaffold .
Q. Which biological activities have been reported for this compound derivatives?
Key activities include:
- Antimicrobial : Derivatives like 3a–3h exhibit moderate activity against E. coli, Bacillus subtilis, and Aspergillus spp., with inhibition zones ranging from 8–14 mm (1000 µg concentration) .
- Anti-inflammatory and analgesic : Select derivatives reduce inflammation by 30–40% in carrageenan-induced edema models and show comparable analgesic efficacy to standard drugs like ibuprofen .
- Antihypertensive : 3-Aryl-3,4-dihydrothis compound-1(2H)-thiones reduce blood pressure by 22–34% in rodent models .
Q. How are this compound derivatives characterized post-synthesis?
Characterization methods include:
- Spectroscopic analysis : FTIR confirms NH/OH stretching (3200–3400 cm⁻¹) and C=O/C=N bonds (1650–1700 cm⁻¹). PMR spectra show aromatic protons at δ 6.8–8.2 ppm and methyl groups at δ 2.1–2.5 ppm .
- Mass spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns validate molecular weights (e.g., compound 58 at m/z 312) .
- X-ray crystallography : Used to resolve torsional angles and hydrogen-bonding networks in polynuclear derivatives (e.g., compound 3g ) .
Advanced Research Questions
Q. How do structural modifications influence anti-inflammatory activity in pyrimido[1,6-a]benzimidazoles?
- Morpholine substitution : Introducing a morpholine moiety at position 5 (e.g., compound 4c ) increases torsional strain, enhancing anti-inflammatory activity by 25% compared to unsubstituted analogs.
- Reduction of imino groups : Converting imino to amino groups (e.g., 5c ) reduces activity due to decreased torsional strain (confirmed via molecular modeling) .
- Aromatic vs. aliphatic substituents : Aromatic groups (e.g., 2,6-dimethylpyridine in Ro 47-3359 ) enhance topoisomerase II inhibition and cytotoxicity, unlike aliphatic substituents .
Q. What challenges exist in synthesizing polynuclear this compound derivatives?
- Regioselectivity : Reactions with carbon disulfide require precise pH control to avoid competing pathways (e.g., thione vs. thiolate formation) .
- Purification : Polynuclear products (e.g., 62 ) often form mixtures with hydrazide byproducts (63 ), necessitating column chromatography or recrystallization .
- Thermal instability : Acyl(quinoxalin-2-yl)ketenes degrade above 120°C, requiring solvent-free conditions for efficient trapping .
Q. How do pyrimido[1,6-a]benzimidazoles interact with topoisomerase II?
- Mechanism : Derivatives like Ro 47-3359 stabilize the DNA-topoisomerase II cleavage complex, doubling DNA breakage in vitro at 100 µM. This correlates with cytotoxicity (>50% cell death in Drosophila Kc cells) .
- Structure-activity relationship (SAR) : Aromatic C-7 substituents are critical; replacing 4-N-methylpiperazine (Ro 46-7864 ) with 2,6-dimethylpyridine enhances cleavage activity 2-fold .
Q. What methodological approaches assess the antidiabetic potential of these compounds?
- In vivo models : Neonatal streptozotocin (n-STZ)-induced diabetic rats are used to evaluate antihyperglycemic effects. Compound 4b reduces fasting glucose by 35–40% at 50 mg/kg .
- Antioxidant assays : DPPH radical scavenging and lipid peroxidation inhibition (IC₅₀ values: 10–25 µM) are measured to link redox modulation to antidiabetic activity .
Q. How are SAR studies conducted for pharmacological effects?
- QSAR modeling : Using Randic indices and regression analysis, lipophilicity (logP) and electronic parameters (Hammett constants) predict bronchodilatory activity (R² = 0.82) .
- Comparative analysis : Analog libraries (e.g., triazolo-pyrimido[1,6-a]benzimidazoles) are screened against multiple targets (e.g., COX-2, TNF-α) to identify dual-action leads .
Q. What contradictions exist in antimicrobial efficacy data?
- Variability in activity : While 3b–3h show promising tracheal smooth muscle activity, their antimicrobial effects are weak (inhibition zones <15 mm), suggesting divergent mechanisms .
- Structural limitations : Pyrimido[1,6-a]benzimidazoles with unsubstituted thione groups (75 ) exhibit higher antibacterial activity than S-alkylated derivatives (76 ), indicating the importance of free thiol groups .
Q. How can researchers address low antiviral activity in these compounds?
- Scaffold hybridization : Integrating amidine or guanidine moieties (e.g., 5-amidinobenzimidazoles) improves HIV-1 inhibition (EC₅₀: 2–5 µM) by enhancing DNA binding .
- Targeted delivery : Nanoparticle encapsulation of derivatives like Ro 47-3359 may increase cellular uptake and potency against viral proteases .
Key Recommendations for Future Research
- Optimize substituents at C-3 and C-7 to balance antimicrobial and anti-inflammatory activities.
- Explore hybrid scaffolds (e.g., triazolo-pyrimido[1,6-a]benzimidazoles) for multitarget drug design.
- Conduct in vivo pharmacokinetic studies to address low bioavailability reported in preliminary screenings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
